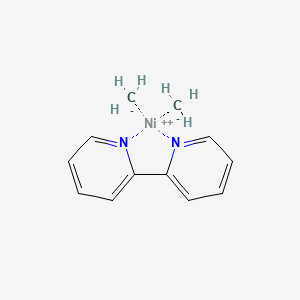
(2,2'-Bipyridine)dimethylnickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2’-Bipyridine)dimethylnickel is a coordination compound where a nickel atom is bonded to two methyl groups and a bidentate ligand, 2,2’-bipyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)dimethylnickel typically involves the reaction of nickel(II) chloride with 2,2’-bipyridine and a methylating agent such as methyl lithium or dimethylzinc. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the nickel center. A common synthetic route is as follows:
- Dissolve nickel(II) chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Add 2,2’-bipyridine to the solution and stir until fully dissolved.
- Slowly add the methylating agent (e.g., methyl lithium) to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Allow the reaction to proceed to completion, typically indicated by a color change.
- Isolate the product by filtration and purify it using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for (2,2’-Bipyridine)dimethylnickel are not well-documented, the general principles of coordination chemistry and organometallic synthesis apply. Industrial synthesis would likely involve scaling up the laboratory procedures with appropriate modifications for safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
(2,2’-Bipyridine)dimethylnickel can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states, often resulting in the formation of nickel(III) or nickel(IV) species.
Reduction: The compound can be reduced to form nickel(I) or nickel(0) species, which are often more reactive.
Substitution: Ligand exchange reactions can occur, where the 2,2’-bipyridine or methyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands.
科学研究应用
Chemistry
In chemistry, (2,2’-Bipyridine)dimethylnickel is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its ability to stabilize different oxidation states of nickel makes it a versatile catalyst.
Biology
While direct biological applications of (2,2’-Bipyridine)dimethylnickel are limited, its derivatives and related compounds are studied for their potential in medicinal chemistry, particularly in the development of metal-based drugs.
Medicine
Research into nickel-based compounds, including (2,2’-Bipyridine)dimethylnickel, explores their potential as anticancer agents and antimicrobial agents. The coordination chemistry of nickel allows for the design of compounds that can interact with biological molecules in specific ways.
Industry
In industry, (2,2’-Bipyridine)dimethylnickel is used in the development of advanced materials, including conductive polymers and nanomaterials. Its catalytic properties are also exploited in various industrial processes.
作用机制
The mechanism by which (2,2’-Bipyridine)dimethylnickel exerts its effects depends on the specific application. In catalysis, the nickel center can facilitate the formation and breaking of chemical bonds through oxidative addition and reductive elimination processes. The 2,2’-bipyridine ligand stabilizes the nickel center and modulates its reactivity.
相似化合物的比较
Similar Compounds
(2,2’-Bipyridine)diethylpalladium: Similar in structure but with palladium instead of nickel and ethyl groups instead of methyl groups.
(2,2’-Bipyridine)dimethylplatinum: Platinum analog with similar coordination but different reactivity due to the metal center.
(2,2’-Bipyridine)dimethylcobalt: Cobalt analog with different electronic properties and reactivity.
Uniqueness
(2,2’-Bipyridine)dimethylnickel is unique due to the specific electronic and steric properties imparted by the nickel center and the 2,2’-bipyridine ligand. These properties influence its reactivity and stability, making it suitable for specific catalytic and material science applications that may not be achievable with similar compounds.
属性
分子式 |
C12H14N2Ni |
|---|---|
分子量 |
244.95 g/mol |
IUPAC 名称 |
carbanide;nickel(2+);2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.2CH3.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H3;/q;2*-1;+2 |
InChI 键 |
LUEJPRVWFPNCQR-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)
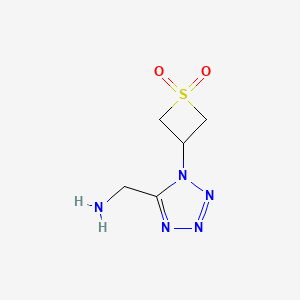
![6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid](/img/structure/B12930986.png)


![[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 4-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylamino]-4-oxobutanoate](/img/structure/B12931007.png)
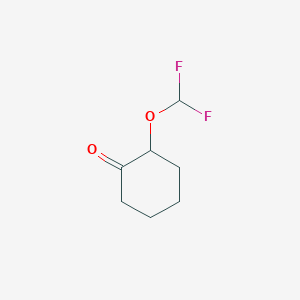


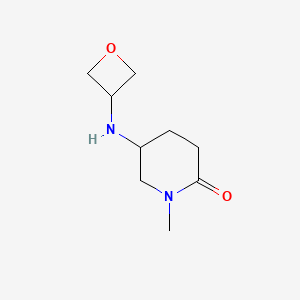
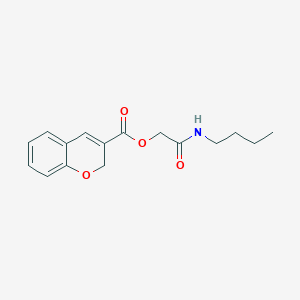
![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)


